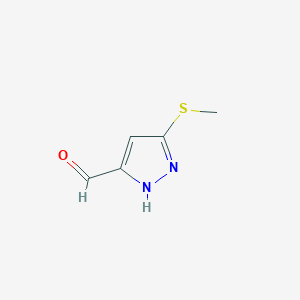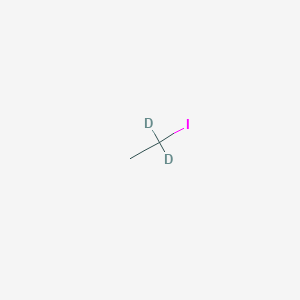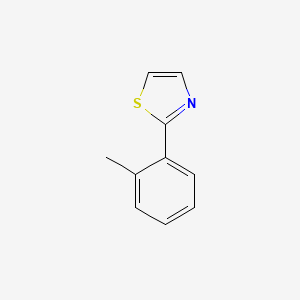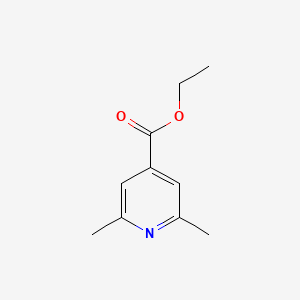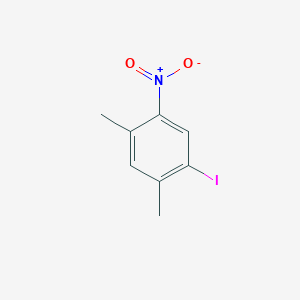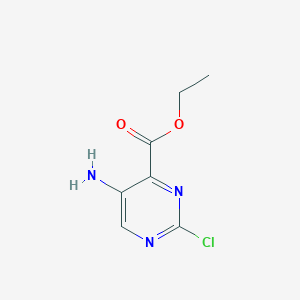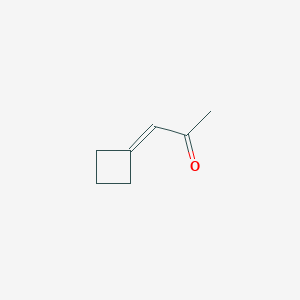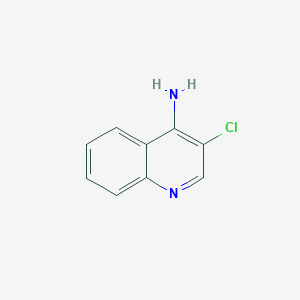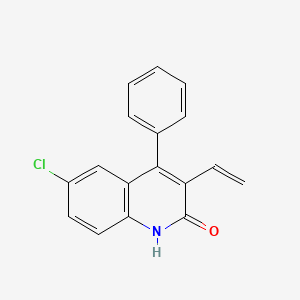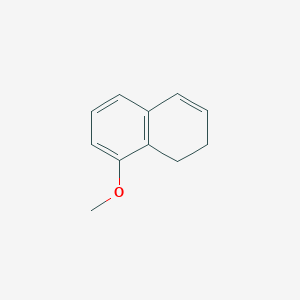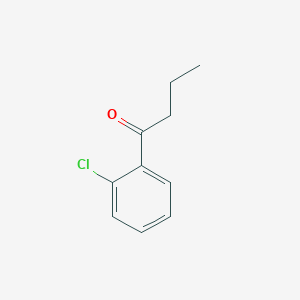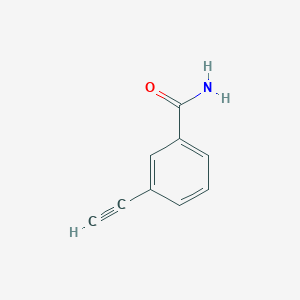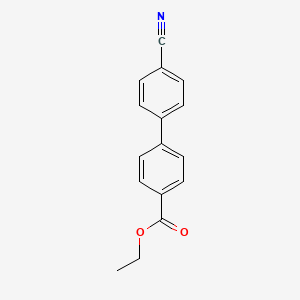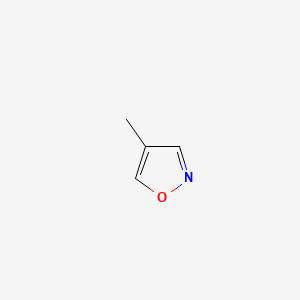![molecular formula C11H13NO2 B1601520 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 37682-06-7](/img/structure/B1601520.png)
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Descripción general
Descripción
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as Tandospirone, is a benzodiazepine receptor partial agonist that has been used as an anxiolytic and antidepressant drug in Japan and China. It has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease and schizophrenia. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound was prepared through condensation reactions, highlighting its potential as a precursor for more complex molecules in organic synthesis. Its configuration was analyzed via X-ray crystallography, demonstrating its structural significance (Ihnatenko, Jones, & Kunick, 2021).
Supramolecular Assemblies
- Studies on closely related benzazepine derivatives have shown that despite similar molecular structures, they form different supramolecular assemblies. This suggests the compound's utility in understanding molecular interactions and the design of materials with specific properties (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).
Pharmaceutical Applications
- Research into analogs of the compound for exploring the melatonin receptor binding site indicates its potential application in developing novel pharmaceuticals, specifically as melatonin agonists and antagonists (Faust, Garratt, Jones, Yeh, Tsotinis, Panoussopoulou, Calogeropoulou, Teh, & Sugden, 2000).
Hydrogen-Bonded Assembly
- The role of hydrogen bonds in the assembly of benzazepine derivatives further underscores the compound's relevance in studying molecular recognition and assembly processes (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Propiedades
IUPAC Name |
7-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQZFYRIABBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC(=O)C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542844 | |
| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
37682-06-7 | |
| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

